13-(difluoromethyl)-4-(1-ethylsulfonylpiperidin-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
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Overview
Description
13-(difluoromethyl)-4-(1-ethylsulfonylpiperidin-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene is a complex organic compound characterized by its unique tetracyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-(difluoromethyl)-4-(1-ethylsulfonylpiperidin-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene typically involves multi-step organic synthesis techniques. Key steps may include:
Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized through cyclization reactions.
Introduction of the Difluoromethyl Group:
Sulfonylation: The ethylsulfonyl group is introduced via sulfonylation reactions using reagents like ethylsulfonyl chloride.
Assembly of the Tetracyclic Core: The tetracyclic structure is constructed through a series of cyclization and condensation reactions, often requiring catalysts and specific reaction conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the difluoromethyl group or other functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, modifying the compound’s chemical and physical properties.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions and developing new synthetic methodologies.
Biology
In biological research, the compound’s interactions with biological macromolecules are of interest. It may be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may offer therapeutic benefits in treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry
In the industrial sector, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 13-(difluoromethyl)-4-(1-ethylsulfonylpiperidin-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signaling pathways and cellular responses.
Pathways Involved: The compound could affect various biochemical pathways, including those related to cell proliferation, apoptosis, and metabolism.
Comparison with Similar Compounds
Similar Compounds
- 13-(difluoromethyl)-4-(1-methylsulfonylpiperidin-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- 13-(difluoromethyl)-4-(1-ethylsulfonylpiperidin-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Uniqueness
The uniqueness of 13-(difluoromethyl)-4-(1-ethylsulfonylpiperidin-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene lies in its specific combination of functional groups and tetracyclic structure, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20F2N6O2S2 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
13-(difluoromethyl)-4-(1-ethylsulfonylpiperidin-3-yl)-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C19H20F2N6O2S2/c1-3-31(28,29)26-6-4-5-11(8-26)17-24-18-15-14(22-9-27(18)25-17)13-10(2)7-12(16(20)21)23-19(13)30-15/h7,9,11,16H,3-6,8H2,1-2H3 |
InChI Key |
HTMITOSKSOLQDB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C2=NN3C=NC4=C(C3=N2)SC5=C4C(=CC(=N5)C(F)F)C |
Origin of Product |
United States |
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